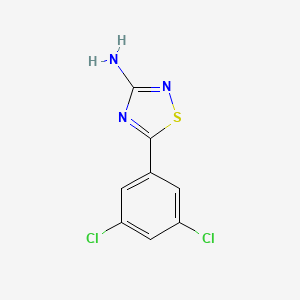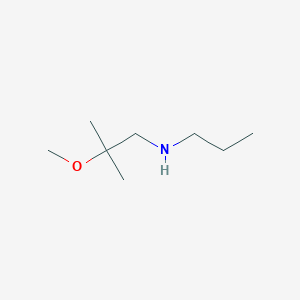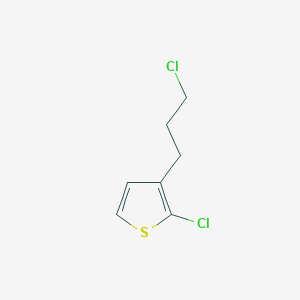![molecular formula C11H19Cl B13202129 [1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
[1-(Chloromethyl)cyclobutyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Chloromethyl)cyclobutyl]cyclohexane is an organic compound with the molecular formula C11H19Cl. It features a cyclobutyl ring substituted with a chloromethyl group and a cyclohexane ring. This compound is of interest due to its unique structure, which combines the strained four-membered cyclobutyl ring with the more stable six-membered cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclobutyl]cyclohexane typically involves the chloromethylation of cyclobutylcyclohexane. This can be achieved through the reaction of cyclobutylcyclohexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclobutyl ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[1-(Chloromethyl)cyclobutyl]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethylcyclobutylcyclohexane, aminomethylcyclobutylcyclohexane.
Oxidation: Cyclobutylcyclohexanecarboxylic acid.
Reduction: Methylcyclobutylcyclohexane.
Scientific Research Applications
[1-(Chloromethyl)cyclobutyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1-(Bromomethyl)cyclobutyl]cyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[1-(Hydroxymethyl)cyclobutyl]cyclohexane: Contains a hydroxymethyl group instead of a chloromethyl group.
[1-(Aminomethyl)cyclobutyl]cyclohexane: Features an aminomethyl group in place of the chloromethyl group.
Uniqueness
[1-(Chloromethyl)cyclobutyl]cyclohexane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]cyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
TXLPFFOZYSCODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)


![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)

![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)


